Tyk2-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tyrosine kinase 2 inhibitor 2 (TyK2-IN-2) is a potent and selective inhibitor of tyrosine kinase 2, a member of the Janus kinase family. Tyrosine kinase 2 plays a crucial role in the signaling pathways of various cytokines, including interleukin-23, interleukin-12, and type I interferons. Tyrosine kinase 2 inhibitor 2 has been developed as a therapeutic agent for the treatment of autoimmune and inflammatory diseases, such as psoriasis and systemic lupus erythematosus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyrosine kinase 2 inhibitor 2 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common synthetic route includes the following steps:

Formation of Intermediate A: This step involves the reaction of a substituted aniline with a suitable reagent to form Intermediate A.

Coupling Reaction: Intermediate A is then coupled with a halogenated aromatic compound under palladium-catalyzed conditions to form Intermediate B.

Cyclization: Intermediate B undergoes cyclization in the presence of a base to form the core structure of Tyrosine kinase 2 inhibitor 2.

Final Functionalization: The core structure is further functionalized by introducing specific substituents to achieve the desired biological activity.

Industrial Production Methods

Industrial production of Tyrosine kinase 2 inhibitor 2 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tyrosine kinase 2 inhibitor 2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

Substitution: Substitution reactions are commonly used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenated reagents and palladium catalysts are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of Tyrosine kinase 2 inhibitor 2 with modified functional groups, which can be further evaluated for their biological activity .

Scientific Research Applications

Tyrosine kinase 2 inhibitor 2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of tyrosine kinase 2 in various chemical reactions and pathways.

Biology: Employed in cell-based assays to investigate the signaling pathways mediated by tyrosine kinase 2.

Medicine: Developed as a therapeutic agent for the treatment of autoimmune and inflammatory diseases, such as psoriasis and systemic lupus erythematosus.

Industry: Utilized in the development of new drugs targeting tyrosine kinase 2 and related pathways.

Mechanism of Action

Tyrosine kinase 2 inhibitor 2 exerts its effects by selectively binding to the regulatory domain of tyrosine kinase 2. This binding inhibits the interaction between the regulatory and catalytic domains of the enzyme, thereby preventing its activation. As a result, the downstream signaling pathways mediated by tyrosine kinase 2, including the activation of signal transducer and activator of transcription proteins, are inhibited. This leads to a reduction in the expression of pro-inflammatory cytokines and other immune responses .

Comparison with Similar Compounds

Similar Compounds

Deucravacitinib: A selective tyrosine kinase 2 inhibitor that binds to the regulatory domain of the enzyme.

GLPG3667: A selective adenosine triphosphate competitive inhibitor of tyrosine kinase 2.

Tofacitinib: A Janus kinase inhibitor that targets multiple Janus kinase family members, including tyrosine kinase 2.

Uniqueness

Tyrosine kinase 2 inhibitor 2 is unique due to its high selectivity for tyrosine kinase 2 over other Janus kinase family members. This selectivity reduces the risk of off-target effects and improves its safety profile compared to less selective inhibitors .

Biological Activity

Tyk2-IN-2 is a selective inhibitor of the enzyme Tyrosine Kinase 2 (Tyk2), which is part of the Janus kinase (JAK) family. Tyk2 plays a crucial role in mediating signaling pathways for various cytokines, particularly those involved in immune responses, such as IL-12, IL-23, and type I interferons. The biological activity of this compound has garnered attention due to its potential therapeutic applications in autoimmune and inflammatory diseases.

Tyk2 functions by associating with cytokine receptors, facilitating signal transduction through the JAK/STAT pathway. When cytokines bind to their respective receptors, Tyk2 becomes phosphorylated and activated, leading to downstream signaling that influences immune cell behavior and inflammatory responses. This compound selectively inhibits Tyk2's catalytic activity, thereby modulating these pathways without broadly affecting other JAK family members.

Key Signaling Pathways Involved

- IL-12/Th1 Pathway : Tyk2 is essential for IL-12 signaling, which promotes Th1 cell differentiation and interferon-gamma production.

- IL-23/Th17 Pathway : Tyk2 also mediates IL-23 signaling, critical for Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17.

- Type I Interferon Pathway : Tyk2 is involved in the signaling of type I interferons, which are vital for antiviral responses.

Efficacy in Disease Models

Research indicates that this compound shows promising efficacy in various preclinical models of autoimmune diseases:

- Psoriasis Models : In studies involving imiquimod-induced psoriasis-like skin inflammation, inhibition of Tyk2 resulted in reduced disease severity and keratinocyte hyperproliferation .

- Colitis Models : In dextran sulfate sodium (DSS)-induced colitis models, Tyk2 inhibition led to decreased inflammation and improved histological scores .

- Delayed-Type Hypersensitivity (DTH) : this compound administration significantly reduced footpad swelling in DTH models, indicating its role in modulating immune responses .

Comparative Efficacy

A comparative analysis of this compound with other JAK inhibitors reveals its superior selectivity for Tyk2 over JAK1 and JAK2, potentially leading to fewer side effects associated with broader JAK inhibition. This selectivity is crucial as it minimizes the risk of adverse events commonly seen with non-selective JAK inhibitors.

| Compound | Target Selectivity | Efficacy in Psoriasis | Efficacy in Colitis |

|---|---|---|---|

| This compound | High | Significant reduction | Significant reduction |

| Deucravacitinib | Moderate | Effective | Moderate |

| Apremilast | Low | Moderate | Low |

Case Studies and Clinical Implications

Recent clinical trials have highlighted the efficacy of selective Tyk2 inhibitors like Deucravacitinib (a compound closely related to this compound) in treating moderate-to-severe psoriasis and ulcerative colitis. These studies demonstrate that patients receiving Tyk2 inhibitors experienced significant improvements compared to placebo groups, showcasing the potential of targeting the Tyk2 pathway in clinical settings .

Notable Findings from Clinical Trials

- Efficacy : In a trial comparing Deucravacitinib to placebo, patients showed a higher rate of achieving PASI 75 (75% improvement in psoriasis area severity index) at week 16 .

- Safety Profile : The safety profile of Tyk2 inhibitors appears favorable, with lower incidences of serious adverse events compared to traditional systemic therapies .

Properties

IUPAC Name |

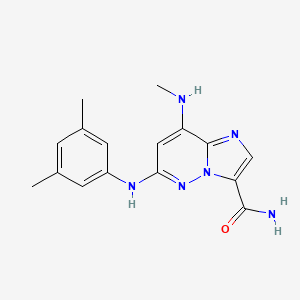

6-(3,5-dimethylanilino)-8-(methylamino)imidazo[1,2-b]pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O/c1-9-4-10(2)6-11(5-9)20-14-7-12(18-3)16-19-8-13(15(17)23)22(16)21-14/h4-8,18H,1-3H3,(H2,17,23)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVFFECYFQEWTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NN3C(=CN=C3C(=C2)NC)C(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.